4-({(E)-[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}amino)phenol
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Overview
Description
4-({(E)-[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}amino)phenol is a complex organic compound with the molecular formula C15H15BrN2O3. It is characterized by the presence of a bromine atom, a morpholine ring, and a furan ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}amino)phenol typically involves multi-step organic reactionsThe final step involves the formation of the phenol group through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
4-({(E)-[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}amino)phenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}amino)phenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol
- 4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol
Uniqueness
4-({(E)-[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}amino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H15BrN2O3 |
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Molecular Weight |
351.19 g/mol |
IUPAC Name |
4-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C15H15BrN2O3/c16-14-9-13(10-17-11-1-3-12(19)4-2-11)21-15(14)18-5-7-20-8-6-18/h1-4,9-10,19H,5-8H2 |
InChI Key |
UTIOCIIPXALBEQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(O2)C=NC3=CC=C(C=C3)O)Br |
Canonical SMILES |
C1COCCN1C2=C(C=C(O2)C=NC3=CC=C(C=C3)O)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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